molecular formula C20H20N4O4S2 B2982927 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 1798638-70-6

2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2982927
CAS No.: 1798638-70-6
M. Wt: 444.52
InChI Key: OUYUAEULHKUDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a quinoline derivative linked to a thiazole-containing sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 5,6,7,8-tetrahydroquinoline, is often synthesized through the reduction of quinoline using hydrogenation methods.

    Attachment of the Acetamide Group: The quinoline derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide intermediate.

    Introduction of the Thiazole Group: The thiazole moiety is introduced through a nucleophilic substitution reaction, where the acetamide intermediate reacts with 2-aminothiazole.

    Sulfonamide Formation: Finally, the sulfonamide group is formed by reacting the intermediate with 4-aminobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Products may include quinoline N-oxides.

    Reduction: Products may include reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
  • 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propionamide
  • 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c25-19(13-28-18-9-10-21-17-4-2-1-3-16(17)18)23-14-5-7-15(8-6-14)30(26,27)24-20-22-11-12-29-20/h5-12H,1-4,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYUAEULHKUDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.